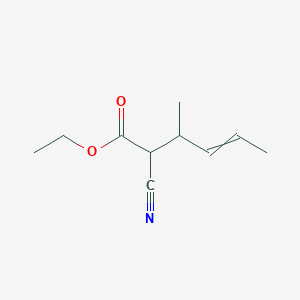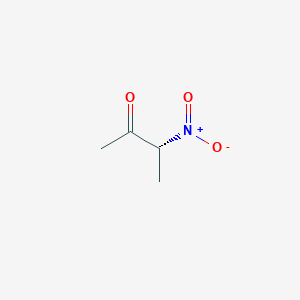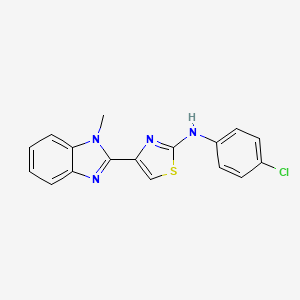
Ethyl 2-cyano-3-methylhex-4-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-cyano-3-methylhex-4-enoate is an organic compound with the molecular formula C10H15NO2. It is a derivative of hexenoic acid and contains both a cyano group and an ester functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-cyano-3-methylhex-4-enoate can be synthesized through several methods. One common approach involves the reaction of ethyl cyanoacetate with 3-methyl-2-pentene-1-ol in the presence of a base such as sodium ethoxide. The reaction proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel may be used to facilitate the reaction, and the process conditions are optimized to achieve efficient conversion rates .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-cyano-3-methylhex-4-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are typically employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various ester derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 2-cyano-3-methylhex-4-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It serves as an intermediate in the production of drugs and other therapeutic agents.
Industry: The compound is utilized in the manufacture of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of ethyl 2-cyano-3-methylhex-4-enoate involves its reactivity with various nucleophiles and electrophiles. The cyano group acts as an electron-withdrawing group, making the adjacent carbon atoms more susceptible to nucleophilic attack. This property is exploited in various synthetic transformations to create new chemical entities .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-cyano-3-isobutyl-5-methylhex-2-enoate
- Ethyl 2-cyano-3-(3,4-dimethoxy-5-nitrophenyl)prop-2-enoate
- Ethyl 2-cyano-3-(4-methoxy-3-nitrophenyl)prop-2-enoate
Uniqueness
Ethyl 2-cyano-3-methylhex-4-enoate is unique due to its specific combination of functional groups, which imparts distinct reactivity patterns. The presence of both a cyano group and an ester group allows for versatile synthetic applications, making it a valuable compound in organic chemistry .
Propriétés
Numéro CAS |
828254-30-4 |
|---|---|
Formule moléculaire |
C10H15NO2 |
Poids moléculaire |
181.23 g/mol |
Nom IUPAC |
ethyl 2-cyano-3-methylhex-4-enoate |
InChI |
InChI=1S/C10H15NO2/c1-4-6-8(3)9(7-11)10(12)13-5-2/h4,6,8-9H,5H2,1-3H3 |
Clé InChI |
CZGDWCVTSSUMAL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C#N)C(C)C=CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N'-(2,2-diphenylethyl)-N-[2-(4-fluorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14223725.png)

![3-[2-(3,4-Dihydronaphthalen-1-yl)ethyl]imidazolidine-2,4-dione](/img/structure/B14223738.png)

![4-[4-(Trifluoromethyl)phenyl]piperazine-1-carbonitrile](/img/structure/B14223746.png)
![17-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylheptadec-1-en-3-ol](/img/structure/B14223752.png)
![N~1~-[(2-Fluorophenyl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14223770.png)

![N-[(2H-Benzimidazol-2-ylidene)methyl]-4-iodoaniline](/img/structure/B14223778.png)
![3,6-Di(9,9'-spirobi[fluoren]-2-yl)-9H-carbazole](/img/structure/B14223783.png)

![[Di(propan-2-yl)amino][4-(methylsulfanyl)phenyl]boranyl](/img/structure/B14223800.png)
